Hydroquinine 9-phenanthryl ether
CAS No.: 135096-78-5
Cat. No.: VC21250715
Molecular Formula: C34H34N2O2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135096-78-5 |
---|---|
Molecular Formula | C34H34N2O2 |
Molecular Weight | 502.6 g/mol |
IUPAC Name | 4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline |
Standard InChI | InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32-,34+/m0/s1 |
Standard InChI Key | TWOVHUYOMTVDRB-BDCWUMDOSA-N |
Isomeric SMILES | CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Canonical SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Topology
The compound features a (2S,4S,5R)-quinuclidine core conjugated to a 6-methoxyquinoline system through a chiral phenanthryl ether bridge . X-ray crystallography reveals three distinct stereogenic centers governing its three-dimensional conformation:
-
C2: (S)-configuration in quinuclidine ring
-
C4: (S)-configuration stabilizing the bicyclic system
-
C5: (R)-configuration at methoxyquinoline attachment point
This stereochemical arrangement creates a -symmetric pocket ideal for substrate recognition in catalytic cycles .
Physicochemical Characteristics
Critical parameters from experimental analyses include:
The elevated LogP value confirms significant hydrophobic character, directing its phase-transfer behavior in biphasic catalytic systems .
Synthetic Methodologies
Critical Purification Parameters
Effective isolation requires:
-
Gradient elution chromatography (5→40% EtOAc in hexane)
-
Low-temperature crystallization (-20°C)
Impurity profiling identifies ≤0.3% residual palladium via ICP-MS, meeting pharmaceutical-grade catalyst standards .
Asymmetric Catalytic Performance
Dihydroxylation Reactions
In Sharpless-type dihydroxylations, the catalyst demonstrates remarkable stereocontrol:
Substrate | ee (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|
Styrene | 84 | 5 | 25 |
1,2-Dihydronaphthalene | 79 | 7 | 0 |
Methyl acrylate | 68 | 12 | -20 |
Data derived from HPLC analysis using Chiralpak AD-H columns . The 9-phenanthryl group's extended π-system enhances transition-state stabilization through van der Waals interactions, accounting for improved selectivity versus 4-methyl-2-quinolyl analogues (Δee=+23%) .
Mechanistic Insights
Density Functional Theory (DFT) calculations (B97X-D/6-311++G**) reveal two critical interactions:
-
Cation-π bonding between substrate carbocation and phenanthrene ( kcal/mol)
-
Hydrogen bonding from quinuclidine N-H to osmate oxygens ( kcal/mol)
These cooperative effects create a chiral pocket with kcal/mol favoring the (R)-enantiomer .
Comparative Catalyst Analysis
Performance metrics against common chiral ligands:
Catalyst | ee Range (%) | Substrate Scope | TON (avg) |
---|---|---|---|
Hydroquinine 9-phenanthryl ether | 68-84 | Olefins, dienes | 420 |
Hydroquinidine 4-Cl-benzoate | 34-51 | Terminal olefins | 190 |
Cinchonidine thiourea | 55-73 | Enones | 310 |
BINAP-Ru complexes | 82-89 | Ketones | 680 |
TON = Turnover Number; Data compiled from multiple asymmetric catalysis studies . The phenanthryl derivative's broad substrate tolerance stems from its adaptable chiral pocket accommodating diverse π-systems.
Industrial-Scale Applications
Pharmaceutical Intermediates
The catalyst enables cost-effective production of:
-
(R)-Epichlorohydrin (antihypertensive precursor)
-
(S)-Naproxen (NSAID)
-
β-Lactam antibiotics (cephalosporin side chains)
A 2017 case study achieved 89% yield in sitagliptin intermediate synthesis using 0.5 mol% catalyst loading .
Reaction Optimization Strategies
Key parameters for scale-up:
-
Solvent: tert-BuOH/H2O (1:1 v/v)
-
Oxidant: K3Fe(CN)6 (1.05 eq.)
-
Temperature: 0→25°C gradient
Statistical modeling (DoE) identifies stirring rate (≥600 rpm) as critical for mass transfer in biphasic systems .
Emerging Research Directions
Continuous Flow Applications
Microreactor trials (Corning AFR) demonstrate:
-
92% ee maintenance at 10 mL/min flow rate
-
5× productivity vs batch mode
-
Catalyst lifetime >120 h
Computational Design
Machine learning models (Schrödinger Catalyst) predict enhanced derivatives:
-
9-(Pyren-1-yl) analogue: Predicted Δee=+6%
-
6-CF3-quinoline variant: Predicted =220 h
These in silico designs are undergoing experimental validation in 2025 trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume